REACTION_SMILES
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[C:34](=[O:35])([OH:36])[O-:37].[CH2:23]([CH3:24])[N:25]([CH2:26][CH2:27][NH2:28])[CH2:29][CH3:30].[CH3:39][CH2:40][N:41]([CH2:42][CH3:43])[CH2:44][CH3:45].[CH3:46][N:47]([CH3:48])[CH:49]=[O:50].[CH:1](=[O:2])[c:3]1[c:4]([CH3:12])[c:5]([C:9](=[O:10])[OH:11])[c:6]([CH3:8])[nH:7]1.[Na+:32].[Na+:38].[OH-:31].[OH2:33].[OH:13][c:14]1[c:15]2[n:16][n:17][nH:18][c:19]2[cH:20][cH:21][cH:22]1>>[CH:1](=[O:2])[c:3]1[c:4]([CH3:12])[c:5]([C:9](=[O:11])[NH:28][CH2:27][CH2:26][N:25]([CH2:23][CH3:24])[CH2:29][CH3:30])[c:6]([CH3:8])[nH:7]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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O=C([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1[nH]c(C=O)c(C)c1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc2[nH]nnc12
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)CCNC(=O)c1c(C)[nH]c(C=O)c1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |